1-arsoroso-4-fluorobenzene
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Overview
Description
1-arsoroso-4-fluorobenzene is an organoarsenic compound that features both an arsenic and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-arsoroso-4-fluorobenzene typically involves the introduction of an arsenic group to a fluorobenzene precursor. One common method is the reaction of fluorobenzene with an arsenic trichloride derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-arsoroso-4-fluorobenzene undergoes several types of chemical reactions, including:
Oxidation: The arsenic group can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic group to a lower oxidation state.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of fluorinated aromatic compounds.
Scientific Research Applications
1-arsoroso-4-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-arsoroso-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The arsenic group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The fluorine atom can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-arsoroso-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-arsoroso-4-bromobenzene: Contains a bromine atom instead of fluorine.
1-arsoroso-4-iodobenzene: Features an iodine atom in place of fluorine.
Uniqueness
1-arsoroso-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in medicinal chemistry and materials science.
Properties
CAS No. |
5440-03-9 |
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Molecular Formula |
C6H4AsFO |
Molecular Weight |
186.01 g/mol |
IUPAC Name |
1-arsoroso-4-fluorobenzene |
InChI |
InChI=1S/C6H4AsFO/c8-6-3-1-5(7-9)2-4-6/h1-4H |
InChI Key |
GHZWAEFVPBYGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)[As]=O |
Origin of Product |
United States |
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